N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride

Description

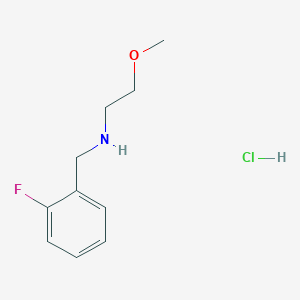

Chemical Structure: N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride is a substituted benzylamine derivative with a 2-fluorobenzyl group attached to a 2-methoxyethylamine backbone. Its molecular formula is C₁₁H₁₅ClFNO, and it has a CAS registry number 1049802-83-6 .

Synthesis and Availability: The compound is synthesized via reductive amination or nucleophilic substitution reactions involving 2-fluorobenzyl chloride and 2-methoxyethylamine precursors.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c1-13-7-6-12-8-9-4-2-3-5-10(9)11;/h2-5,12H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUZEZPCYFGCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CC=C1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with 2-methoxyethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

- However, analogous compounds (e.g., 24H-NBF in ) show characteristic peaks for methoxy (δ 3.80–3.83 ppm) and fluorobenzyl (δ 4.33 ppm) groups.

- 13C NMR : Expected signals include ~57 ppm (methoxy carbon) and ~116–160 ppm (fluorinated aromatic carbons) .

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorobenzyl Moieties

Key Observations :

Cyclopropylmethylamine Derivatives

Key Observations :

Methoxyethylamine Derivatives with Varied Backbones

Key Observations :

- PCMEA HCl’s cyclohexyl group confers hallucinogenic properties distinct from the target compound’s fluorobenzyl-based structure .

- Tofenacin’s diphenylmethoxy motif highlights the role of aromatic bulk in neurotransmitter transporter inhibition .

Biological Activity

N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The fluorine atom in the benzyl group enhances the compound's stability and reactivity, thereby influencing its pharmacological profile. The compound modulates the activity of these targets, triggering downstream signaling pathways that can lead to various biological effects.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential applications against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their growth .

- Neuropharmacological Effects : As a derivative of phenethylamine, it may exhibit psychoactive properties, possibly affecting serotonin receptors, which are critical in mood regulation and other neurological functions .

- Anti-inflammatory Properties : Similar compounds have been studied for their anti-inflammatory effects, suggesting that this compound may also possess this activity through modulation of inflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable. Below is a table summarizing these comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride | Chlorine substitution instead of fluorine | Different pharmacological profiles |

| N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride | Bromine substitution | Altered receptor binding affinities |

| N-(3-Fluorobenzyl)-2-methoxyethanamine hydrochloride | Fluorine at a different position | Potentially altered neuropharmacological effects |

This comparison highlights how variations in halogen substitution can influence biological activity and pharmacological properties, making this compound unique among its peers.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical targets in antibiotic resistance research . The minimum inhibitory concentration (MIC) values were recorded at 4 μg/mL for effective analogs. -

Neuropharmacological Activity :

Research into positional isomers of related compounds revealed that certain substitutions enhanced binding affinity to serotonin receptors. For instance, the compound 25H-NBF exhibited an EC50 value of 158 nM in bioassays targeting the 5-HT2A receptor, indicating strong potential for psychoactive applications . -

Inflammatory Response Modulation :

Investigations into the anti-inflammatory effects of similar compounds suggest that they can inhibit cyclooxygenase (COX) enzymes, reducing pro-inflammatory mediators like prostaglandins. This mechanism could be relevant for this compound as well .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.